molecular formula C15H17NO3 B13859022 4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one

4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one

Cat. No.: B13859022
M. Wt: 259.30 g/mol
InChI Key: OYXDZMIBTDSEQU-QDEBKDIKSA-N
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Description

4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one is a complex organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a benzyl group, a methylbutenoyl group, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Addition of the Methylbutenoyl Group: The final step involves the addition of the methylbutenoyl group through an acylation reaction using appropriate acylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Produces oxides or carboxylic acids.

    Reduction: Yields alcohols or amines.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane integrity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one: shares similarities with other oxazolidinones such as linezolid and tedizolid, which are known for their antibiotic properties.

    Benzyl derivatives: Compounds like benzylpenicillin also exhibit similar structural features and biological activities.

Uniqueness

  • The unique combination of the benzyl group, methylbutenoyl group, and oxazolidinone ring in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C15H17NO3/c1-3-11(2)14(17)16-13(10-19-15(16)18)9-12-7-5-4-6-8-12/h3-8,13H,9-10H2,1-2H3/b11-3+

InChI Key

OYXDZMIBTDSEQU-QDEBKDIKSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)N1C(COC1=O)CC2=CC=CC=C2

Canonical SMILES

CC=C(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2

Origin of Product

United States

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